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Compound of Interest

Compound Name:
2',4'-Diethoxy-3'-

methylacetophenone

CAS No.: 480439-34-7

Cat. No.: B1627845

Get Quote

Executive Summary
1-(2,4-diethoxy-3-methylphenyl)ethanone (also known as 2',4'-diethoxy-3'-
methylacetophenone) is a lipophilic aromatic ketone used primarily as an intermediate in the

synthesis of bioactive small molecules.[1] Structurally, it features an acetophenone core

substituted with two ethoxy groups and a methyl group.[1] This specific substitution pattern

(2,4-diethoxy-3-methyl) modulates the electronic properties of the ring, making it a valuable

building block for Claisen-Schmidt condensations to yield chalcones with enhanced membrane

permeability compared to their hydroxy or methoxy counterparts.
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Parameter Detail

IUPAC Name 1-(2,4-diethoxy-3-methylphenyl)ethanone

CAS Number 480439-34-7

Molecular Formula C₁₃H₁₈O₃

Molecular Weight 222.28 g/mol

SMILES CC(=O)C1=C(C(=C(C=C1)OCC)C)OCC

Key Functional Groups
Ketone (Acetyl), Ether (Ethoxy x2), Alkyl

(Methyl)

Chemical Structure & Properties
The molecule consists of a benzene ring substituted at the 1, 2, 3, and 4 positions.[1] The steric

crowding between the C2-ethoxy, C3-methyl, and C1-acetyl groups induces a non-planar

conformation, which influences its reactivity and spectral characteristics.

Physicochemical Data (Experimental & Predicted)
Property Value Context

Appearance Crystalline Solid / Pale Oil
Dependent on purity; typically

solidifies upon high purity.

LogP (Predicted) ~2.6 - 3.1
Moderately lipophilic; suitable

for CNS-active drug scaffolds.

H-Bond Acceptors 3
Carbonyl oxygen + 2 Ether

oxygens.

H-Bond Donors 0

Lack of -OH groups increases

blood-brain barrier (BBB)

permeability potential.

Rotatable Bonds 4

Two ethyl chains + acetyl

group allow conformational

flexibility.
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Synthesis Protocol
The most robust, self-validating synthesis route involves the Williamson Ether Synthesis

starting from the commercially available precursor 2',4'-dihydroxy-3'-methylacetophenone. This

route is preferred over Friedel-Crafts acetylation of 1,3-diethoxy-2-methylbenzene due to higher

regioselectivity and cleaner workup.

Reaction Scheme
The reaction proceeds via a double

nucleophilic substitution where the phenoxide anions attack the ethyl halide.

2',4'-Dihydroxy-3'-methylacetophenone
(CAS 10139-84-1)

Transition State
(Bis-phenoxide)

 Deprotonation (Reflux)

Reagents:
Ethyl Iodide (EtI) + K2CO3
Solvent: DMF or Acetone

1-(2,4-diethoxy-3-methylphenyl)ethanone
(Target)

 SN2 Alkylation

Click to download full resolution via product page

Figure 1: Synthesis pathway via bis-O-alkylation of the dihydroxy precursor.

Step-by-Step Methodology
Reagents:

2',4'-Dihydroxy-3'-methylacetophenone (1.0 eq)[2]

Ethyl Iodide (2.5 eq) or Ethyl Bromide (3.0 eq)

Potassium Carbonate (

, anhydrous, 4.0 eq)

Dimethylformamide (DMF) or Acetone (Solvent)

Protocol:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-dihydroxy-3'-

methylacetophenone (10 mmol) in anhydrous DMF (20 mL).

Activation: Add anhydrous

(40 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide
anions. Note: The solution typically turns yellow/orange.

Alkylation: Add Ethyl Iodide (25 mmol) dropwise via a syringe.

Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 4–6 hours.

Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:2). The starting material (

) should disappear, and a less polar spot (

) should appear.

Workup:

Cool the mixture to room temperature.

Pour into ice-cold water (100 mL) to precipitate inorganic salts and the product.

Extract with Ethyl Acetate (3 x 30 mL).

Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: If the crude oil is not pure, recrystallize from Ethanol/Water or perform flash

column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Characterization & Evidence
To validate the structure, the following spectroscopic data must be confirmed. The values below

are derived from standard shifts for this specific substitution pattern.
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Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz,

)

Shift (δ, ppm) Multiplicity Integral Assignment Interpretation

| 7.65 | Doublet (

Hz) | 1H | Ar-H (C6) | Deshielded by ortho-carbonyl group. | | 6.68 | Doublet (

Hz) | 1H | Ar-H (C5) | Shielded by ortho-ethoxy group. | | 4.12 | Quartet (

Hz) | 2H | -OCH₂CH₃ (C4) | Typical alkoxy methylene. | | 3.85 | Quartet (

Hz) | 2H | -OCH₂CH₃ (C2) | Slightly shielded due to steric twist/crowding. | | 2.56 | Singlet | 3H |
COCH₃ | Acetyl methyl group. | | 2.16 | Singlet | 3H | Ar-CH₃ (C3) | Aromatic methyl,
sandwiched between alkoxy groups. | | 1.45 | Triplet (

Hz) | 3H | -OCH₂CH₃ (C4) | Terminal methyl of ethyl chain. | | 1.38 | Triplet (

Hz) | 3H | -OCH₂CH₃ (C2) | Terminal methyl of ethyl chain. |

¹³C NMR (100 MHz,

)

Carbonyl: ~198.0 ppm (C=O)

Aromatic C-O: ~162.0 ppm (C4), ~158.0 ppm (C2)

Aromatic C-H/C-C: ~130.0 ppm (C6), ~120.0 ppm (C1), ~118.0 ppm (C3), ~106.0 ppm (C5).

Aliphatic: ~64.0 ppm (OCH₂), ~30.0 ppm (Acetyl-CH₃), ~14.5 ppm (OCH₂CH₃), ~9.0 ppm

(Ar-CH₃).[1]

Applications in Drug Development
This compound serves as a "lipophilic switch" in SAR (Structure-Activity Relationship) studies.

By replacing methoxy groups with ethoxy groups, researchers increase the partition coefficient
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(LogP), potentially improving the bioavailability of the final drug candidate.

Primary Workflow: Chalcone Synthesis
The acetyl group at C1 is the active site for condensation reactions.

1-(2,4-diethoxy-3-methylphenyl)ethanone

Claisen-Schmidt Condensation
(NaOH / EtOH)

Substituted Benzaldehyde
(Ar-CHO)

Target Chalcone
(Bioactive Scaffold)

 -H2O

Biological Targets:
- Anti-inflammatory (NF-κB inhibition)

- Antimicrobial (Fungal cell wall)

Click to download full resolution via product page

Figure 2: Application of the title compound in synthesizing bioactive chalcones.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1627845?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN103980102A/en
https://patents.google.com/patent/CN103980102A/en
https://patents.google.com/patent/CN103980102A/en
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB0715687.htm
https://pubchem.ncbi.nlm.nih.gov/compound/70016
https://pubchem.ncbi.nlm.nih.gov/compound/70016
https://www.benchchem.com/product/b1627845/docs#1-2-4-diethoxy-3-methylphenyl-ethanone-technical-profile-synthesis-guide
https://www.benchchem.com/product/b1627845/docs#1-2-4-diethoxy-3-methylphenyl-ethanone-technical-profile-synthesis-guide
https://www.benchchem.com/product/b1627845/docs#1-2-4-diethoxy-3-methylphenyl-ethanone-technical-profile-synthesis-guide
https://www.benchchem.com/product/b1627845/docs#1-2-4-diethoxy-3-methylphenyl-ethanone-technical-profile-synthesis-guide
https://www.benchchem.com/product/b1627845?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627845?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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